Cas no 1797092-76-2 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide)

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1797092-76-2
- AKOS024569211
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide
- N-[2-(4-CHLOROPHENYL)ETHYL]-1-[6-(1,2,4-TRIAZOL-1-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
- N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
- F6456-2229
-
- インチ: 1S/C20H22ClN7O/c21-17-3-1-15(2-4-17)7-10-23-20(29)16-8-11-27(12-9-16)18-5-6-19(26-25-18)28-14-22-13-24-28/h1-6,13-14,16H,7-12H2,(H,23,29)
- InChIKey: RNOYWQIIBROJIU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCNC(C1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1)=O
計算された属性
- 精确分子量: 411.1574360g/mol
- 同位素质量: 411.1574360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 523
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 88.8Ų
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6456-2229-20μmol |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6456-2229-10μmol |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6456-2229-25mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 25mg |
$163.5 | 2023-05-20 | |
Life Chemicals | F6456-2229-4mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6456-2229-50mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 50mg |
$240.0 | 2023-05-20 | |
Life Chemicals | F6456-2229-20mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
Life Chemicals | F6456-2229-30mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
Life Chemicals | F6456-2229-5mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6456-2229-40mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 40mg |
$210.0 | 2023-05-20 | |
Life Chemicals | F6456-2229-2mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 2mg |
$88.5 | 2023-05-20 |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamideに関する追加情報
Introduction to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide (CAS No. 1797092-76-2)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide, identified by its CAS number 1797092-76-2, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical and biological properties. The presence of a 1H-1,2,4-triazol ring and a pyridazine moiety in its structure suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The piperidine core in the molecule is another key feature that often enhances binding affinity and selectivity in drug candidates. Specifically, the N-(4-chlorophenethyl) substituent introduces a polar and lipophilic region, which can modulate the compound's solubility and permeability across biological membranes. These structural elements collectively contribute to the compound's potential as an pharmacological agent, particularly in the context of targeting neurological and inflammatory pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the triazole and pyridazine rings can engage in hydrogen bonding interactions with specific residues in protein targets, while the chlorophenethyl group may facilitate hydrophobic interactions. This dual mechanism of action could be exploited to develop drugs with enhanced efficacy and reduced side effects.
In the realm of medicinal chemistry, the synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide has been optimized to ensure high yield and purity. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. The synthesis also involves careful consideration of regioselectivity to avoid unwanted byproducts, ensuring that the final product is suitable for further biological evaluation.
The biological activity of this compound has been preliminarily explored in vitro. Preliminary assays suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. For instance, its structural similarity to known bioactive molecules has prompted investigations into its potential as a precursor for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The triazole moiety is particularly noteworthy for its ability to modulate kinase activity, which is a common target in oncology research.
Moreover, the pyridazine ring is known for its role in enhancing binding affinity to various biological targets. In recent years, derivatives of pyridazine have been investigated for their potential as antiviral and anti-inflammatory agents. The combination of these structural features in 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide suggests multifaceted therapeutic applications.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying substituents such as the chlorophenethyl group or introducing additional functional groups at strategic positions within the molecule, researchers can fine-tune its pharmacological properties. This flexibility makes it an attractive scaffold for structure-based drug design (SBDD), where computational models are used to guide modifications aimed at improving potency, selectivity, and pharmacokinetic profiles.
The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. In vitro studies using cell-based assays have provided initial insights into the compound's biological activity. Notably, it has shown promise in assays designed to evaluate interactions with enzymes involved in neurotransmitter synthesis and degradation. These findings align with the hypothesis that this compound could modulate central nervous system (CNS) function through targeted mechanisms.
Additionally, preclinical studies are underway to evaluate the compound's pharmacokinetic properties. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are critical determinants of a drug's success. Early results indicate that 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide exhibits favorable solubility characteristics and moderate metabolic stability under physiological conditions.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the process of identifying promising drug candidates like this one. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, streamlining the discovery pipeline. The success of HTS programs has led to an increased focus on developing small molecules with complex structures capable of engaging multiple targets.
In conclusion, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine -carboxamide (CAS No. 1797092 -76 -2) represents a significant advancement in medicinal chemistry research. Its unique structural features make it a compelling candidate for further exploration in drug discovery efforts aimed at treating neurological disorders and other conditions characterized by aberrant enzymatic or receptor activity. As research continues to uncover new therapeutic applications for this class of compounds, 1797092 -76 -2 may play a pivotal role in developing next-generation pharmaceuticals.
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